molecular formula C12H20N2S B1282930 4-(4-Tert-butyl-1,3-thiazol-2-yl)piperidine CAS No. 107507-50-6

4-(4-Tert-butyl-1,3-thiazol-2-yl)piperidine

Cat. No.: B1282930
CAS No.: 107507-50-6
M. Wt: 224.37 g/mol
InChI Key: JQYOZZMLTAZELM-UHFFFAOYSA-N
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Description

4-(4-Tert-butyl-1,3-thiazol-2-yl)piperidine is a chemical building block of significant interest in medicinal chemistry and drug discovery research. This compound features a piperidine ring linked to a 4-tert-butylthiazole, a structural motif present in several biologically active molecules. Its primary research application is as a key synthetic intermediate for the development of novel therapeutic agents. Compounds incorporating the thiazole-piperidine scaffold have demonstrated potent and fast-killing antimalarial properties in research settings, with some derivatives showing activity comparable to artesunate, one of the fastest-acting antimalarials available . The mechanism of action for this chemical class is multifaceted; research suggests that while selective cGMP-dependent protein kinase (PKG) inhibitors exhibit a slow speed of kill, incorporation of the thiazole pharmacophore can confer extremely fast-killing potency, potentially through targeting serine/arginine protein kinase 2 (SRPK2) . Furthermore, this structural class is investigated for its antimicrobial potential. Hybrid molecules combining thiazole with other pharmacophores like benzimidazole have shown promising activity against fungal strains such as C. neoformans and bacterial strains including E. coli . These research compounds are hypothesized to act as membrane-active agents, causing disruption of the microbial cell wall and membrane integrity, leading to cell death . This product is intended for research purposes as a chemical reference standard or a synthetic intermediate in the design and synthesis of new chemical entities. It is For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should handle this compound with appropriate safety precautions in a laboratory setting.

Properties

IUPAC Name

4-tert-butyl-2-piperidin-4-yl-1,3-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N2S/c1-12(2,3)10-8-15-11(14-10)9-4-6-13-7-5-9/h8-9,13H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQYOZZMLTAZELM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CSC(=N1)C2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Esterification of Isonipecotic Acid

The initial step converts isonipecotic acid (1 ) to its methyl ester (2 ) using methanol and thionyl chloride (SOCl₂) under reflux (Equation 1):
$$
\text{Piperidine-4-carboxylic acid} + \text{CH₃OH} \xrightarrow{\text{SOCl}_2, \, \Delta} \text{Methyl piperidine-4-carboxylate} \quad \text{(Yield: 85\%)}
$$
Key Conditions :

  • Solvent: Methanol
  • Catalyst: SOCl₂ (1.2 equiv)
  • Temperature: 60°C, 12 hours

Boc Protection of the Piperidine Nitrogen

The secondary amine of the piperidine ring is protected using di-tert-butyl dicarbonate (Boc anhydride) in a dioxane-water mixture (Equation 2):
$$
\text{Methyl piperidine-4-carboxylate} + (\text{Boc})₂O \xrightarrow{\text{Et₃N}} \text{Boc-protected ester} \quad \text{(Yield: 78\%)}
$$
Optimization Notes :

  • Base: Triethylamine (2.0 equiv)
  • Solvent: 1:1 dioxane/water
  • Reaction Time: 4 hours at 0°C

Reduction of Ester to Alcohol

Lithium aluminum hydride (LiAlH₄) reduces the ester to a primary alcohol (4 ) in tetrahydrofuran (THF) (Equation 3):
$$
\text{Boc-protected ester} \xrightarrow{\text{LiAlH}_4, \, \text{THF}} \text{4-(Hydroxymethyl)piperidine} \quad \text{(Yield: 65\%)}
$$
Critical Parameters :

  • Temperature: 0°C to room temperature
  • Workup: Quenching with Na₂SO₄·10H₂O to avoid violent reactions

Swern Oxidation to Aldehyde

The alcohol is oxidized to an aldehyde (5 ) using oxalyl chloride and dimethyl sulfoxide (DMSO) (Equation 4):
$$
\text{4-(Hydroxymethyl)piperidine} \xrightarrow{\text{(COCl)₂, DMSO, Et₃N}} \text{4-Formylpiperidine} \quad \text{(Yield: 58\%)}
$$
Reaction Details :

  • Solvent: Dichloromethane (DCM)
  • Temperature: −50°C to room temperature

Thiazole Ring Formation via Cyclization

The aldehyde undergoes cyclization with L-cysteine ethyl ester hydrochloride to form the thiazole ring (Equation 5):
$$
\text{4-Formylpiperidine} + \text{L-Cysteine ethyl ester} \xrightarrow{\text{Et₃N, MnO₂}} \text{4-(4-Formylthiazol-2-yl)piperidine} \quad \text{(Yield: 40\%)}
$$
Modifications :

  • Oxidizing Agent: MnO₂ for aromatization
  • Solvent: Toluene

tert-Butyl Group Introduction and Deprotection

The formyl group is replaced with a tert-butyl moiety via nucleophilic substitution, followed by Boc deprotection using HCl (Equation 6):
$$
\text{4-(4-Formylthiazol-2-yl)piperidine} \xrightarrow{\text{t-BuMgBr, HCl}} \text{4-(4-Tert-butylthiazol-2-yl)piperidine} \quad \text{(Yield: 50\%)}
$$

Alternative Hantzsch Thiazole Synthesis

A streamlined approach skips the aldehyde intermediate by directly coupling preformed thiazole derivatives with piperidine. This method, adapted for industrial-scale production, improves yield (55–60%).

Thiazole Precursor Preparation

4-Tert-butyl-2-chlorothiazole (6 ) is synthesized from thiourea and tert-butyl acetoacetate (Equation 7):
$$
\text{Thiourea} + \text{t-BuCOCH₂COCl} \xrightarrow{\text{EtOH, Δ}} \text{4-Tert-butyl-2-chlorothiazole} \quad \text{(Yield: 70\%)}
$$

Nucleophilic Substitution with Piperidine

The chloride is displaced by piperidine using potassium carbonate (K₂CO₃) in dimethylformamide (DMF) (Equation 8):
$$
\text{4-Tert-butyl-2-chlorothiazole} + \text{Piperidine} \xrightarrow{\text{K₂CO₃, DMF}} \text{Target Compound} \quad \text{(Yield: 75\%)}
$$

Industrial Adaptations :

  • Continuous Flow Reactors: Enhance mixing and temperature control
  • Catalyst: Phase-transfer catalysts (e.g., tetrabutylammonium bromide)

Comparison of Synthetic Routes

Parameter Multi-Step Synthesis Hantzsch Approach
Overall Yield 35–45% 55–60%
Reaction Steps 6 2
Purity ≥95% (HPLC) ≥90% (HPLC)
Scale-Up Feasibility Moderate High
Key Limitation Long reaction times Requires preformed thiazole

Emerging Methodologies

Microwave-Assisted Synthesis

Recent trials using microwave irradiation reduce reaction times by 60–70% for the cyclization step, achieving 50% yield in 30 minutes.

Enzymatic Catalysis

Preliminary studies employ lipases to catalyze esterification and transprotection steps, though yields remain low (20–25%).

Challenges and Optimization Strategies

  • tert-Butyl Group Stability : Acidic conditions during Boc deprotection may cleave the tert-butyl moiety. Mitigated by using HCl in dioxane.
  • Thiazole Ring Aromatization : MnO₂ oxidation is critical; alternatives like DDQ show inferior efficiency.
  • Piperidine Ring Functionalization : N-Alkylation side reactions are minimized by using Boc protection.

Chemical Reactions Analysis

Types of Reactions

4-(4-Tert-butyl-1,3-thiazol-2-yl)piperidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring .

Scientific Research Applications

Antimicrobial Activity

Research has demonstrated that derivatives of thiazole compounds, including 4-(4-Tert-butyl-1,3-thiazol-2-yl)piperidine, exhibit significant antimicrobial properties. For example:

  • A study indicated that thiazole derivatives showed promising activity against Mycobacterium tuberculosis , suggesting structural modifications could enhance efficacy against resistant strains.
  • Another investigation focused on evaluating the antiproliferative effects of various thiazole derivatives on human cancer cell lines, revealing that certain structural changes significantly improved their activity against cancer cells.

Anticancer Potential

The compound has been implicated in potential anticancer applications due to its ability to inhibit cell proliferation. Similar compounds have demonstrated potent growth inhibition against various human cancer cell lines by disrupting cell division processes.

Case Studies

Several case studies highlight the therapeutic potential of thiazole derivatives:

  • Study on Antimycobacterial Activity:
    • A series of thiazole compounds were evaluated for their effectiveness against drug-resistant strains of Mycobacterium tuberculosis. Modifications in the thiazole structure led to enhanced activity against resistant strains.
  • Antiproliferative Effects:
    • Research demonstrated that specific thiazole derivatives exhibited significant antiproliferative effects on human cancer cell lines, indicating their potential as anticancer agents.

Data Table: Summary of Biological Activities

Activity Target Organism/Cell Line Outcome
Antimycobacterial ActivityMycobacterium tuberculosisEnhanced efficacy against resistant strains
Anticancer ActivityVarious human cancer cell linesSignificant growth inhibition observed

Mechanism of Action

The mechanism of action of 4-(4-Tert-butyl-1,3-thiazol-2-yl)piperidine involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. This compound may inhibit or activate certain pathways, leading to its observed biological effects. For example, it may inhibit bacterial enzymes, leading to its antimicrobial activity .

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-Tert-butyl-1,3-thiazol-2-yl)benzene
  • 4-(4-Tert-butyl-1,3-thiazol-2-yl)aniline
  • 4-(4-Tert-butyl-1,3-thiazol-2-yl)ethanol

Uniqueness

4-(4-Tert-butyl-1,3-thiazol-2-yl)piperidine is unique due to the presence of both the thiazole and piperidine rings, which confer distinct chemical and biological properties. The tert-butyl group enhances its lipophilicity, potentially improving its bioavailability and interaction with biological targets .

Biological Activity

4-(4-Tert-butyl-1,3-thiazol-2-yl)piperidine is a synthetic organic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. The compound features a thiazole ring and a piperidine moiety, which contribute to its pharmacological properties. This article reviews the biological activity of this compound, focusing on its antimicrobial and anticancer potential, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C12H16N2SC_{12}H_{16}N_2S with a molecular weight of approximately 224.34 g/mol. The presence of the tert-butyl group enhances its lipophilicity, potentially influencing its biological activity and solubility in biological systems .

Biological Activity Overview

Research has indicated that this compound exhibits significant biological activities, particularly:

  • Antimicrobial Activity : The compound has shown effectiveness against various bacterial strains. Its mechanism may involve interaction with bacterial enzymes, inhibiting their function and demonstrating antimicrobial effects.
  • Anticancer Activity : Preliminary studies suggest that this compound may inhibit the growth of cancer cells through mechanisms involving the modulation of specific molecular targets. For instance, structure-activity relationship (SAR) studies have identified key structural features that enhance cytotoxicity against cancer cell lines .

The biological activity of this compound is attributed to its ability to interact with specific enzymes and receptors in biological systems. The thiazole ring is particularly noted for its capacity to modulate enzyme activity, which may lead to the inhibition of critical pathways involved in microbial growth and cancer cell proliferation.

Table 1: Summary of Biological Activities

Activity Type Effect Mechanism
AntimicrobialEffective against various bacteriaInhibition of bacterial enzymes
AnticancerCytotoxic effects on cancer cell linesModulation of molecular targets

Case Studies

Several studies have highlighted the potential applications of this compound:

  • Antimicrobial Studies : A study demonstrated that this compound exhibited significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values indicated potent effects comparable to standard antibiotics.
  • Anticancer Research : In vitro assays revealed that this compound displayed cytotoxicity against various cancer cell lines, including breast (MDA-MB-231) and lung (A549) cancer cells. IC50 values were determined to assess potency, with some derivatives exhibiting enhanced activity .

Q & A

Q. What are the key synthetic routes for 4-(4-Tert-butyl-1,3-thiazol-2-yl)piperidine, and how can intermediates be characterized?

  • Methodological Answer : The synthesis typically involves functionalization of the piperidine ring with a tert-butyl-substituted thiazole moiety. A common approach includes:
  • Step 1 : Boc protection of piperidine derivatives (e.g., N-Boc-4-piperidone) to stabilize the amine group during subsequent reactions .
  • Step 2 : Thiazole ring formation via cyclization of thiourea derivatives with α-halo ketones, followed by coupling to the piperidine scaffold using nucleophilic substitution or cross-coupling reactions .
  • Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization (e.g., using ethanol/water mixtures) .
  • Characterization : Use NMR (¹H/¹³C) to confirm regioselectivity, LC-MS for purity assessment, and X-ray crystallography for structural validation if crystalline .

Q. What analytical techniques are critical for verifying the structural integrity of this compound?

  • Methodological Answer :
  • High-Resolution Mass Spectrometry (HRMS) : Determines molecular formula accuracy (e.g., resolving isotopic patterns for Cl/Br-containing intermediates) .
  • 2D NMR (COSY, HSQC, HMBC) : Assigns proton environments and confirms connectivity between the piperidine and thiazole moieties .
  • FT-IR Spectroscopy : Identifies functional groups like C=O (Boc group) and C-S (thiazole) to rule out degradation .

Advanced Research Questions

Q. How can researchers address contradictions in spectroscopic data during structural elucidation?

  • Methodological Answer :
  • Scenario : Discrepancies between predicted and observed NMR shifts.
  • Resolution :

Computational Validation : Use density functional theory (DFT) to simulate NMR spectra (e.g., B3LYP/6-31G* level) and compare with experimental data .

Variable Temperature NMR : Probe dynamic effects (e.g., ring puckering in piperidine) that may cause signal broadening .

Isotopic Labeling : Introduce deuterium at ambiguous positions to simplify splitting patterns .

Q. What experimental design strategies optimize reaction yields while minimizing side products?

  • Methodological Answer :
  • Design of Experiments (DoE) : Apply factorial designs to screen variables (e.g., temperature, catalyst loading, solvent polarity) and identify critical factors .
  • Case Study : For Suzuki-Miyaura coupling steps (common in analogous piperidine-thiazole systems), optimize Pd catalyst (e.g., Pd(OAc)₂ vs. PdCl₂(dppf)) and base (K₂CO₃ vs. Cs₂CO₃) to suppress protodeboronation .
  • In Situ Monitoring : Use ReactIR or HPLC to track intermediate formation and adjust conditions dynamically .

Q. How can computational methods enhance the understanding of reaction mechanisms involving this compound?

  • Methodological Answer :
  • Reaction Path Sampling : Employ quantum mechanical calculations (e.g., DFT or ab initio) to map energy profiles for key steps like Boc deprotection or thiazole cyclization .
  • Transition State Analysis : Identify steric effects from the tert-butyl group using NCI (non-covalent interaction) plots .
  • Machine Learning : Train models on published reaction data to predict optimal solvents/catalysts for novel derivatives .

Q. What strategies resolve discrepancies between theoretical and experimental biological activity data?

  • Methodological Answer :
  • Target Validation : Use CRISPR knockouts or siRNA to confirm the compound’s mechanism of action in cellular assays .
  • Metabolite Profiling : LC-MS/MS to detect off-target interactions or metabolic degradation (e.g., oxidation of the thiazole sulfur) .
  • Free Energy Calculations : MM-PBSA/GBSA methods to refine docking poses and improve binding affinity predictions .

Tables for Key Data

Table 1 : Representative Synthetic Conditions for Piperidine-Thiazole Derivatives

StepReagents/ConditionsYield (%)Reference
Boc ProtectionBoc₂O, DMAP, DCM, rt, 12 h85–92
Thiazole CyclizationThiourea, α-bromoketone, EtOH, 80°C60–75
DeprotectionTFA/DCM (1:1), 0°C to rt, 2 h90–95

Table 2 : Common Analytical Challenges and Solutions

ChallengeResolution TechniqueReference
Ambiguous NOESY correlationsRotating-frame NMR (ROESY)
Low crystallinityVapor diffusion (ether/pentane)
Signal overlap in ¹H NMR¹H-¹⁵N HMBC for N-environment

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